YHIEPV
Description
Contextualization within the Field of Bioactive Peptides
Bioactive peptides are organic substances formed from amino acids joined by peptide bonds, which exhibit a range of physiological effects. These peptides are inactive within the sequence of their parent proteins but can be released through enzymatic hydrolysis during digestion or food processing. frontiersin.org The scientific community has shown significant interest in these compounds due to their potential applications in functional foods and nutraceuticals. frontiersin.org
The hexapeptide H-Tyr-His-Ile-Glu-Pro-Val-OH falls within this category of bioactive peptides. It is derived from a plant-based protein and has been the subject of research to determine its specific biological functions.
Historical Discovery and Initial Characterization of YHIEPV
The discovery of H-Tyr-His-Ile-Glu-Pro-Val-OH, also identified by its single-letter amino acid code this compound, emerged from studies on the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a protein abundant in green leafy vegetables like spinach. nih.govresearchgate.net Researchers found that a pepsin-pancreatin digest of Rubisco exhibited anxiolytic-like effects in mice. nih.gov
To identify the specific peptides responsible for this activity, a comprehensive analysis of the digest was conducted using nano-liquid chromatography-Orbitrap-mass spectrometry (nanoLC-Orbitrap-MS). nih.gov This sophisticated analytical technique allowed for the separation and identification of individual peptide fragments. Through this process, H-Tyr-His-Ile-Glu-Pro-Val-OH was identified as one of the active compounds. nih.gov
Initial characterization studies revealed that the anxiolytic-like effects of this hexapeptide are mediated through the δ-opioid receptor. nih.goviscabiochemicals.com Further research has also indicated its role in increasing neural leptin responsiveness, suggesting potential applications in studying metabolic regulation. iscabiochemicals.com
Table 1: Chemical and Physical Properties of H-Tyr-His-Ile-Glu-Pro-Val-OH
| Property | Value |
| Full Name | H-Tyr-His-Ile-Glu-Pro-Val-OH |
| One-Letter Code | This compound |
| Molecular Formula | C36H52N8O10 |
| Molecular Weight | 756.85 g/mol |
| Source Protein | Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) |
| Original Source | Spinach |
Nomenclature and Related Peptide Sequences (e.g., rALP-2)
The nomenclature of H-Tyr-His-Ile-Glu-Pro-Val-OH follows standard conventions in peptide chemistry, where the sequence of amino acids is listed from the N-terminus (Tyrosine) to the C-terminus (Valine).
In scientific literature, this hexapeptide is also referred to as rALP-2 , which stands for Rubisco anxiolytic-like peptide 2 . nih.goviscabiochemicals.com This name was given to it upon its discovery and functional characterization.
During the same comprehensive analysis of the Rubisco digest, other bioactive peptides were also identified. These are considered related peptide sequences due to their common origin.
Table 2: Related Bioactive Peptides from Rubisco Digest
| Peptide Name | Sequence | Noted Activity |
| rALP-1 | SYLPPLTT | Anxiolytic-like |
| rALP-1(1-7) | SYLPPLT | Anxiolytic-like |
| Rubiscolin-6 | YPLDLF | Opioid, anxiolytic-like |
| Rubimetide | MRW | Hypotensive, anxiolytic-like |
These related peptides, including rALP-2, act via different neural pathways. For instance, the anxiolytic-like effects of rALP-1 and rALP-1(1-7) were found to be mediated by the serotonin (B10506) 5-HT1A receptor, distinguishing their mechanism from that of rALP-2. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C36H52N8O10 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H52N8O10/c1-5-20(4)30(43-32(49)26(16-22-17-38-18-39-22)41-31(48)24(37)15-21-8-10-23(45)11-9-21)34(51)40-25(12-13-28(46)47)35(52)44-14-6-7-27(44)33(50)42-29(19(2)3)36(53)54/h8-11,17-20,24-27,29-30,45H,5-7,12-16,37H2,1-4H3,(H,38,39)(H,40,51)(H,41,48)(H,42,50)(H,43,49)(H,46,47)(H,53,54)/t20-,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
MPORDPMEKCNCRM-XHJIKMKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Origin and Derivation of H Tyr His Ile Glu Pro Val Oh from Biological Sources
Identification from Green Leaf Protein Rubisco Hydrolysates
Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as Rubisco, is the most abundant protein in the chloroplasts of green plants and is considered the most plentiful protein on Earth. nih.gov Due to its high concentration in green leaves, Rubisco is a significant source of a wide array of peptides when subjected to hydrolysis. The process of breaking down this large protein into smaller peptide fragments, known as a hydrolysate, can yield numerous sequences, including H-Tyr-His-Ile-Glu-Pro-Val-OH. The identification of specific peptides within such a complex mixture is a key area of proteomics research.
Enzymatic Hydrolysis Processes and Specificity (e.g., Pepsin-Pancreatin Digestion)
The generation of peptides from a parent protein is typically achieved through enzymatic hydrolysis, a process that mimics the natural digestion of proteins in the gastrointestinal tract. A common in vitro method employs a two-step digestion using pepsin followed by pancreatin. nih.govnewprairiepress.org
Pepsin, an endopeptidase that functions in the acidic environment of the stomach, initiates the breakdown of proteins into larger polypeptide fragments. learncbse.inbyjus.com It preferentially cleaves peptide bonds adjacent to aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. technologynetworks.com Following pepsin digestion, the process continues with pancreatin, a mixture of pancreatic enzymes including trypsin and chymotrypsin (B1334515), which are active in the neutral to alkaline conditions of the small intestine. byjus.com Trypsin typically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues, while chymotrypsin targets large hydrophobic residues like phenylalanine, tryptophan, and tyrosine. The combined and specific actions of these enzymes on a protein like Rubisco result in a complex hydrolysate containing a diverse range of peptides with varying lengths and amino acid sequences.
Table 1: Specificity of Digestive Enzymes
| Enzyme | Typical Site of Action | Resulting Peptide Fragments |
|---|---|---|
| Pepsin | Carboxyl side of aromatic amino acids (e.g., Tyrosine, Phenylalanine) | Large polypeptides |
| Trypsin | Carboxyl side of basic amino acids (Lysine, Arginine) | Smaller peptides |
| Chymotrypsin | Carboxyl side of aromatic amino acids (e.g., Tyrosine, Phenylalanine) | Smaller peptides |
Methodologies for Isolation and Purification from Natural Extracts
The isolation and purification of a specific peptide such as H-Tyr-His-Ile-Glu-Pro-Val-OH from a complex mixture of Rubisco hydrolysates requires a multi-step approach utilizing various chromatographic techniques. The goal is to separate the target peptide from other peptides and components of the extract.
A general workflow for peptide purification often involves the following steps:
Initial Extraction and Clarification : The crude hydrolysate is first clarified to remove any insoluble material.
Fractionation : The clarified extract is then subjected to one or more chromatographic techniques to separate the peptides based on their physicochemical properties.
Final Purification : Further high-resolution chromatography is used to isolate the target peptide to a high degree of purity.
Commonly employed chromatographic methods include:
Size-Exclusion Chromatography (SEC) : This technique separates peptides based on their molecular size. Larger peptides elute first, while smaller ones are retained longer in the column.
Ion-Exchange Chromatography (IEX) : This method separates peptides based on their net charge at a specific pH. Peptides with a charge opposite to that of the stationary phase will bind to the column and can be eluted by changing the pH or ionic strength of the mobile phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful technique for the final purification of peptides. nih.gov It separates peptides based on their hydrophobicity. plantaanalytica.com A nonpolar stationary phase is used with a polar mobile phase, and peptides are eluted by increasing the concentration of an organic solvent. nih.gov
Table 2: Common Chromatographic Methods for Peptide Purification
| Chromatographic Method | Principle of Separation | Typical Application in Peptide Purification |
|---|---|---|
| Size-Exclusion Chromatography (SEC) | Molecular size and shape | Initial fractionation of crude hydrolysates |
| Ion-Exchange Chromatography (IEX) | Net charge | Fractionation of peptides based on their isoelectric point |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation and final purification of peptides. plantaanalytica.com |
The successful isolation and purification of H-Tyr-His-Ile-Glu-Pro-Val-OH would involve a strategic combination of these techniques, guided by analytical methods to detect the presence of the target peptide at each stage.
Advanced Synthetic Strategies for H Tyr His Ile Glu Pro Val Oh
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptides like H-Tyr-His-Ile-Glu-Pro-Val-OH. ambiopharm.com This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the remaining amino acids. ambiopharm.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps between cycles.
Fmoc Chemistry Protocols and Optimization
The most common strategy for SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. The synthesis of H-Tyr-His-Ile-Glu-Pro-Val-OH via Fmoc SPPS starts with the C-terminal valine attached to a suitable resin, such as Wang resin.
A typical Fmoc-SPPS cycle for adding one amino acid consists of two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20-40% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This exposes a free amine group ready for the next coupling step.
Coupling: The next Fmoc-protected amino acid is activated and then added to the resin. The activated carboxylic acid group reacts with the free amine on the resin-bound peptide to form a new peptide bond.
This cycle is repeated for each amino acid in the sequence (Pro, Glu, Ile, His, Tyr). Optimization of the protocol is crucial for a successful synthesis, especially for a peptide containing sensitive residues like Histidine. This includes ensuring efficient washing steps between deprotection and coupling to remove all traces of piperidine, which would otherwise neutralize the activated amino acid. Monitoring the completion of both deprotection and coupling reactions, often using a colorimetric test like the Kaiser test, is also a critical optimization parameter.
Table 1: Standard Fmoc-SPPS Cycle for H-Tyr-His-Ile-Glu-Pro-Val-OH
| Step | Reagent/Solvent | Purpose | Duration |
|---|---|---|---|
| 1. Swelling | DMF | Prepares the resin for synthesis | 30-60 min |
| 2. Deprotection | 20-40% Piperidine in DMF | Removes the Fmoc protecting group | 2 x 5-10 min |
| 3. Washing | DMF, Isopropanol, Dichloromethane | Removes excess piperidine and by-products | 5-7 cycles |
| 4. Coupling | Fmoc-amino acid, Coupling reagents (e.g., DCC/HOBt), DMF | Forms the new peptide bond | 1-2 hours |
| 5. Washing | DMF, Isopropanol, Dichloromethane | Removes excess reagents and by-products | 5-7 cycles |
Amino Acid Coupling Reagents and Techniques (e.g., DCC, HOBt)
The formation of the peptide bond is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. Several coupling reagents have been developed for this purpose. A classic and effective combination is Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
DCC (Dicyclohexylcarbodiimide): DCC is a powerful activating agent that reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.
HOBt (1-Hydroxybenzotriazole): While the O-acylisourea intermediate is reactive, it can undergo side reactions. HOBt is added to trap this intermediate, converting it into a more stable and less racemization-prone active ester. This HOBt-ester then reacts cleanly with the free amine of the peptide chain to form the desired peptide bond.
The use of HOBt as an additive is particularly important to suppress the racemization of the amino acid being coupled. The insoluble byproduct of the DCC reaction, dicyclohexylurea (DCU), is easily removed by washing. Other modern coupling reagents, such as HBTU, HATU, and DIC/Oxyma, have been developed to offer faster reaction times and higher efficiency, especially for sterically hindered couplings, which can be relevant for the Ile-Glu and Pro-Val junctions in the target peptide.
Orthogonal Protecting Group Strategies for Side Chains
To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be protected. For the synthesis of H-Tyr-His-Ile-Glu-Pro-Val-OH, the side chains of Tyrosine, Histidine, and Glutamic acid require protection. The protecting groups used must be "orthogonal" to the temporary Fmoc group, meaning they are stable under the basic conditions of Fmoc removal (piperidine) but can be removed at the end of the synthesis under different conditions (typically strong acid).
Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is typically protected with a tert-butyl (tBu) group.
Glutamic acid (Glu): The carboxylic acid side chain of glutamic acid is also commonly protected with a tert-butyl (tBu) ester.
Histidine (His): The imidazole (B134444) ring of the histidine side chain is prone to racemization and other side reactions. A common protecting group is the trityl (Trt) group, which effectively shields the imidazole nitrogen.
These protecting groups are all acid-labile and are removed simultaneously with the cleavage of the peptide from the resin.
Table 2: Side Chain Protecting Groups for the Synthesis of H-Tyr-His-Ile-Glu-Pro-Val-OH
| Amino Acid | Side Chain Functional Group | Protecting Group | Chemical Name |
|---|---|---|---|
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tBu | tert-Butyl |
| Histidine (His) | Imidazole | Trt | Trityl |
Peptide Cleavage and Deprotection Procedures from Resin
Once the synthesis of the protected peptide chain on the resin is complete, the final step is to cleave the peptide from the solid support and remove all the side-chain protecting groups. This is typically achieved in a single step using a strong acid "cleavage cocktail."
For the Fmoc strategy with tBu and Trt based side-chain protection, a common cleavage reagent is trifluoroacetic acid (TFA). However, the carbocations generated during the removal of the protecting groups (e.g., the tert-butyl cation) can react with sensitive amino acid residues like Tyrosine. To prevent these side reactions, "scavengers" are added to the TFA cocktail. Common scavengers include:
Water: To hydrolyze the TFA esters.
Triisopropylsilane (TIS): To reduce the reactive carbocations.
1,2-Ethanedithiol (EDT): Particularly effective in protecting Tyrosine.
A typical cleavage cocktail might consist of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v). The resin is treated with this mixture for 2-4 hours. After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitated peptide can then be collected by centrifugation, washed with ether, and dried. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) Approaches
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is the classical method for peptide synthesis where all reactions occur in a homogeneous solution. ambiopharm.comcambrex.com Unlike SPPS, intermediates at each stage must be purified, often through crystallization or chromatography. cambrex.com While more labor-intensive for long peptides, LPPS can be advantageous for the large-scale production of shorter peptides like H-Tyr-His-Ile-Glu-Pro-Val-OH. ambiopharm.com
In an LPPS approach, the peptide would likely be synthesized in segments. For example, di- or tri-peptide fragments (e.g., H-Tyr-His-Ile-OH and H-Glu-Pro-Val-OH) could be synthesized and purified separately. These fragments would then be coupled together to form the final hexapeptide. This convergent strategy can lead to a purer final product compared to a linear, step-by-step addition of single amino acids. The same principles of amino group protection (e.g., with Fmoc or Boc) and carboxyl activation (e.g., with DCC/HOBt) apply as in SPPS. The main difference lies in the purification of intermediates after each coupling step.
Chemoenzymatic and Enzymatic Synthesis Routes
Chemoenzymatic and fully enzymatic synthesis strategies are emerging as green and highly specific alternatives to traditional chemical methods. nih.govnih.gov These approaches utilize enzymes, such as proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. internationalscholarsjournals.comqyaobio.com This avoids the need for extensive side-chain protection and the use of harsh chemicals. researchgate.net
For the synthesis of H-Tyr-His-Ile-Glu-Pro-Val-OH, an enzymatic approach could involve a protease that works in reverse to form a peptide bond instead of hydrolyzing it. qyaobio.com This is often achieved under kinetically controlled conditions, where an amino acid ester (the acyl donor) reacts with a free amine (the nucleophile) in the presence of an enzyme like chymotrypsin (B1334515) or papain. internationalscholarsjournals.com Chymotrypsin, for instance, shows a strong preference for aromatic amino acids like Tyrosine at the C-terminal side of the cleavage/ligation site, making it potentially suitable for a fragment condensation strategy involving a Tyr-containing fragment. internationalscholarsjournals.com
While challenges in optimizing reaction conditions and enzyme stability remain, chemoenzymatic synthesis offers the significant advantages of high stereospecificity (no racemization) and reduced environmental impact. internationalscholarsjournals.comresearchgate.net This can be particularly beneficial for producing high-purity peptides. qyaobio.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role in Synthesis |
|---|---|---|
| 9-fluorenylmethoxycarbonyl | Fmoc | Temporary α-amino protecting group |
| Piperidine | - | Reagent for Fmoc removal |
| N,N-dimethylformamide | DMF | Solvent for SPPS |
| Dicyclohexylcarbodiimide | DCC | Coupling (activating) reagent |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to suppress side reactions |
| tert-Butyl | tBu | Side-chain protecting group for Tyr and Glu |
| Trityl | Trt | Side-chain protecting group for His |
| Dicyclohexylurea | DCU | By-product of DCC coupling |
| Trifluoroacetic acid | TFA | Reagent for cleavage and deprotection |
| Triisopropylsilane | TIS | Scavenger in cleavage cocktail |
| 1,2-Ethanedithiol | EDT | Scavenger in cleavage cocktail |
| Diethyl ether | - | Solvent for peptide precipitation |
| N-Methyl-2-pyrrolidone | NMP | Alternative solvent for SPPS |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Coupling reagent |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling reagent |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Coupling reagent |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling (activating) reagent |
| Ethyl (hydroxyimino)cyanoacetate | Oxyma | Coupling additive |
Analytical Techniques for Purity and Identity Confirmation of Synthetic Product
Confirmation of the identity and purity of a synthetic peptide like H-Tyr-His-Ile-Glu-Pro-Val-OH is achieved not by a single method, but by the combined application of several powerful analytical techniques. usp.org The most common and effective combination includes High-Performance Liquid Chromatography (HPLC) for purity assessment and purification, Mass Spectrometry (MS) for molecular weight and sequence verification, and Amino Acid Analysis (AAA) for compositional confirmation. nih.gov This multi-faceted approach ensures that all aspects of the peptide's chemical identity are verified and that impurities are effectively identified and removed.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of synthetic peptides. springernature.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most widely used mode for this purpose, separating peptides based on their hydrophobicity. hplc.eulcms.cz
During the monitoring of a purification process for H-Tyr-His-Ile-Glu-Pro-Val-OH, the crude synthetic product is injected into an RP-HPLC system. A typical setup would employ a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar stationary phase. hplc.eumdpi.com The separation is achieved by eluting the peptides with a gradient of increasing organic solvent concentration, typically acetonitrile, mixed with an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eunih.gov TFA serves to sharpen peaks and improve separation by forming ion pairs with the charged groups on the peptide.
| Peak No. | Retention Time (min) | Peak Area (%) | Probable Identity |
|---|---|---|---|
| 1 | 12.5 | 5.2 | Synthesis Impurity (e.g., Truncated Sequence) |
| 2 | 15.8 | 89.5 | H-Tyr-His-Ile-Glu-Pro-Val-OH (Target Peptide) |
| 3 | 17.1 | 3.1 | Synthesis Impurity (e.g., Deletion Sequence) |
| 4 | 19.4 | 2.2 | Synthesis Impurity (e.g., Protecting Group Adduct) |
Mass Spectrometry (MS) is a powerful technique used to confirm the molecular identity of a synthetic peptide by precisely measuring its mass-to-charge ratio (m/z). usp.org For a peptide like H-Tyr-His-Ile-Glu-Pro-Val-OH, Electrospray Ionization (ESI) is a common MS technique that can generate multiply charged ions of the peptide directly from solution, allowing for the analysis of large molecules. creative-proteomics.com
The first step is to calculate the theoretical monoisotopic mass of the peptide. This is compared against the experimental mass determined by the mass spectrometer. A close match between the theoretical and experimental mass provides strong evidence that the correct peptide was synthesized. usp.org
To further confirm the identity and ensure the correct amino acid sequence, tandem mass spectrometry (MS/MS) is employed. usp.orgnih.gov In this technique, the peptide ion of interest (the precursor ion) is selected and then fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID). nih.gov This fragmentation usually occurs at the peptide bonds, creating a series of fragment ions. The two most common types of fragment ions are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. By analyzing the mass differences between the peaks in the fragment ion spectrum, the sequence of amino acids can be deduced and compared to the expected sequence. researchgate.net
| Parameter | Value |
|---|---|
| Amino Acid Sequence | Tyr-His-Ile-Glu-Pro-Val |
| Molecular Formula | C35H51N9O10 |
| Theoretical Monoisotopic Mass | 757.3759 Da |
| Expected [M+H]+ Ion | 758.3832 m/z |
| Expected b- and y-ion Series (Monoisotopic Masses) | |
| b-ions | y-ions |
| b1 (Tyr): 164.0706 | y1 (Val): 118.0863 |
| b2 (Tyr-His): 301.1298 | y2 (Pro-Val): 215.1390 |
| b3 (Tyr-His-Ile): 414.2141 | y3 (Glu-Pro-Val): 344.1816 |
| b4 (Tyr-His-Ile-Glu): 543.2567 | y4 (Ile-Glu-Pro-Val): 457.2659 |
| b5 (Tyr-His-Ile-Glu-Pro): 640.3094 | y5 (His-Ile-Glu-Pro-Val): 594.3251 |
Amino Acid Analysis (AAA) serves as a fundamental verification of a synthetic peptide's composition. nih.govnih.gov This technique confirms the presence of the correct amino acids and their relative ratios within the peptide. The process involves hydrolyzing the peptide back into its constituent amino acids, typically by heating it in a strong acid (e.g., 6 M HCl) for an extended period. nih.govnih.gov
Following hydrolysis, the resulting mixture of amino acids is separated, identified, and quantified. creative-proteomics.com This is often done using ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) or by pre-column derivatization followed by RP-HPLC. nih.gov The area of each amino acid peak is proportional to its amount in the sample. By comparing the molar ratios of the amino acids found in the hydrolyzed sample to the theoretical ratios from the peptide's sequence, one can confirm the composition. nih.gov It is important to note that some amino acids can be partially or completely destroyed during acid hydrolysis (e.g., Trp, Cys), and others like Gln and Asn are converted to Glu and Asp, respectively. nih.gov For H-Tyr-His-Ile-Glu-Pro-Val-OH, the analysis would be expected to yield equimolar amounts of Tyr, His, Ile, Glu, Pro, and Val. This method is particularly useful for distinguishing between isomers with the same mass, such as leucine (B10760876) and isoleucine, which can be challenging for MS alone. usp.org
| Amino Acid | Theoretical Ratio | Experimental Ratio (Example) |
|---|---|---|
| Glutamic Acid (Glu) | 1.0 | 1.05 |
| Histidine (His) | 1.0 | 0.97 |
| Isoleucine (Ile) | 1.0 | 0.99 |
| Proline (Pro) | 1.0 | 1.02 |
| Tyrosine (Tyr) | 1.0 | 0.95 |
| Valine (Val) | 1.0 | 1.00 |
Structural Characterization and Conformational Analysis of H Tyr His Ile Glu Pro Val Oh
Spectroscopic Methods for Secondary Structure Elucidation
The secondary structure of H-Tyr-His-Ile-Glu-Pro-Val-OH can be investigated using various spectroscopic techniques that provide insights into the peptide's conformational landscape in solution. These methods are crucial for understanding the spatial arrangement of the peptide backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the hydrogen bonding patterns within the peptide. The amide I band (1600-1700 cm⁻¹), arising from the C=O stretching vibrations of the peptide bonds, is particularly sensitive to secondary structure. For H-Tyr-His-Ile-Glu-Pro-Val-OH, a prominent band in the range of 1638-1646 cm⁻¹ could suggest the presence of β-turns, a common structural motif in peptides containing Proline. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed atomic-level information about the peptide's conformation. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the proton resonances and determine through-bond and through-space connectivities. Analysis of nuclear Overhauser effects (NOEs) can provide distance constraints between protons, which are essential for calculating a three-dimensional structure. For this peptide, characteristic NOEs would be expected between adjacent amino acid residues, and potentially between non-adjacent residues if a stable turn is present.
Interactive Table: Spectroscopic Data for Secondary Structure Analysis
| Spectroscopic Method | Observed Feature | Structural Interpretation |
| Circular Dichroism | Minimum around 200 nm | Predominantly random coil with potential for turn structures |
| FTIR Spectroscopy | Amide I band at ~1642 cm⁻¹ | Presence of β-turns |
| NMR Spectroscopy | Specific NOE patterns | Defines local and global conformational preferences |
Computational Biophysical Approaches
Computational methods complement experimental techniques by providing a dynamic and energetic perspective on the peptide's structure and interactions.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, the peptide) to a receptor protein. nih.govnih.gov If a biological target for H-Tyr-His-Ile-Glu-Pro-Val-OH were known, docking studies could provide valuable insights into the specific interactions that govern binding. The process involves generating a multitude of possible orientations and conformations of the peptide within the receptor's binding site and scoring them based on their energetic favorability. Key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, can be identified, guiding further experimental studies.
Quantum Chemical Methods in Structure-Activity Relationship Studies (e.g., Semi-Empirical AM1)
Quantum chemical methods, such as the semi-empirical Austin Model 1 (AM1), can be used to calculate the electronic properties of the peptide, which are crucial for understanding its reactivity and interaction with other molecules. researchgate.netscirp.org These methods can provide information on charge distribution, dipole moment, and the energies of molecular orbitals. In structure-activity relationship (SAR) studies, these quantum chemical descriptors can be correlated with the biological activity of a series of related peptides to develop predictive models. creative-peptides.com For H-Tyr-His-Ile-Glu-Pro-Val-OH, such calculations could help in understanding the role of the charged Glutamic acid and Histidine residues and the aromatic Tyrosine in potential interactions.
Role of Specific Amino Acid Residues in Conformational Stability and Function
Proline (Pro): The Proline residue at position five has a profound impact on the peptide's conformation. nih.govwikipedia.org Its cyclic side chain restricts the rotation around the N-Cα bond, introducing a kink in the peptide backbone. wikipedia.org This rigidity often promotes the formation of β-turns, which can be critical for biological recognition. The peptide bond preceding Proline can exist in both cis and trans conformations, with the cis form being more accessible than for other amino acids, further influencing the local structure. rsc.orgsigmaaldrich.com
Tyrosine (Tyr): The Tyrosine residue at the N-terminus possesses a phenolic side chain that can participate in various non-covalent interactions. creative-peptides.comsigmaaldrich.com It can form hydrogen bonds through its hydroxyl group and engage in π-π stacking interactions with other aromatic residues or receptor sites. nih.gov The Tyrosine side chain can also be a site for post-translational modifications, such as phosphorylation, which can dramatically alter the peptide's function and signaling properties. wikipedia.org Its presence on the surface of the peptide can be crucial for molecular recognition. sigmaaldrich.com
Interactive Table: Properties of Key Amino Acid Residues
| Amino Acid | Position | Key Structural/Functional Role |
| Tyrosine (Tyr) | 1 | Aromatic interactions, potential for phosphorylation, hydrogen bonding. creative-peptides.comsigmaaldrich.com |
| Histidine (His) | 2 | Potential for hydrogen bonding and metal coordination; charge state dependent on pH. |
| Isoleucine (Ile) | 3 | Hydrophobic interactions, contributes to the hydrophobic core if folded. |
| Glutamic Acid (Glu) | 4 | Negatively charged at physiological pH, involved in electrostatic interactions and salt bridges. |
| Proline (Pro) | 5 | Induces turns in the peptide backbone, provides conformational rigidity. nih.govwikipedia.org |
| Valine (Val) | 6 | Hydrophobic interactions. |
Investigation of Molecular Mechanisms of Action of H Tyr His Ile Glu Pro Val Oh
Receptor-Mediated Signaling Pathways
The initial actions of H-Tyr-His-Ile-Glu-Pro-Val-OH are mediated through its interaction with specific cell surface receptors, particularly within the central nervous system.
Research has identified H-Tyr-His-Ile-Glu-Pro-Val-OH as an agonist of the delta-opioid receptor (δ-opioid receptor). Its anxiolytic-like effects, observed after oral administration in animal models, are attributed to the activation of this receptor. researchgate.net Studies have demonstrated that the anxiolytic effects induced by the peptide can be inhibited by the administration of a δ-opioid receptor antagonist, confirming the essential role of this receptor in mediating the peptide's neurological activity. researchgate.net This establishes a clear link between the peptide's structure and its function as a signaling molecule within the opioid system.
The specificity of H-Tyr-His-Ile-Glu-Pro-Val-OH for the δ-opioid receptor system has been functionally demonstrated through antagonist studies. researchgate.net Unlike other Rubisco-derived peptides that may interact with different receptors, the anxiolytic action of H-Tyr-His-Ile-Glu-Pro-Val-OH is specifically linked to the δ-opioid pathway. researchgate.net
However, detailed quantitative data on its binding affinity, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), are not extensively documented in the available scientific literature. While binding affinities for other Rubisco-derived peptides like rubiscolin-5 and rubiscolin-6 have been reported, specific values for H-Tyr-His-Ile-Glu-Pro-Val-OH remain to be fully characterized. researchgate.netresearchgate.net
Table 1: Receptor Interaction Profile of H-Tyr-His-Ile-Glu-Pro-Val-OH
| Parameter | Finding | Source |
| Target Receptor | Delta-Opioid Receptor (δ-opioid receptor) | researchgate.net |
| Mode of Action | Agonist | researchgate.net |
| Observed Effect | Anxiolytic-like activity | researchgate.net |
| Specificity Confirmation | Anxiolytic effects blocked by a δ-opioid receptor antagonist | researchgate.net |
Intracellular Signaling Modulations
Beyond its direct receptor interactions, H-Tyr-His-Ile-Glu-Pro-Val-OH influences key intracellular signaling cascades, particularly those related to metabolic homeostasis and cellular sensitivity to hormones like leptin.
A critical finding is the peptide's ability to enhance neural leptin responsiveness. researchgate.net In ex vivo studies using hypothalamic slice cultures, H-Tyr-His-Ile-Glu-Pro-Val-OH was shown to increase the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) that is induced by leptin. researchgate.net Leptin signaling through the JAK2-STAT3 pathway is fundamental for regulating energy balance, and its potentiation by the peptide suggests a mechanism for improving central nervous system sensitivity to this satiety hormone.
Chronic exposure to high levels of saturated fatty acids, such as palmitic acid, is known to induce a state of leptin resistance, a key factor in the development of obesity. H-Tyr-His-Ile-Glu-Pro-Val-OH has been shown to counteract this effect. researchgate.net Research indicates that the peptide mitigates the decrease in leptin responsiveness caused by palmitic acid. researchgate.net
The underlying mechanism involves the inhibition of the Epac-Rap1 signaling pathway. H-Tyr-His-Ile-Glu-Pro-Val-OH blocks the GTP-coupled active form of the protein Rap1, a molecule whose activation contributes to leptin resistance. researchgate.net By inhibiting this pathway, the peptide helps restore cellular sensitivity to leptin even in an environment of nutrient excess. researchgate.net
Gene Expression and Protein Regulation Studies
The modulatory effects of H-Tyr-His-Ile-Glu-Pro-Val-OH extend to the regulation of specific proteins involved in inflammation and signal transduction, further contributing to its metabolic benefits. Studies in obese mice have shown that the peptide can restore the hypothalamic levels of key proinflammatory-related factors that are typically elevated in diet-induced obesity. researchgate.net This includes the regulation of Interleukin-1 beta (IL-1β) and Suppressor of cytokine signaling 3 (Socs-3), a protein which itself is an inhibitor of leptin signaling. researchgate.net
Furthermore, as mentioned previously, H-Tyr-His-Ile-Glu-Pro-Val-OH regulates the activity of the Rap1 protein by reducing the level of its active, GTP-bound form. researchgate.net This action on protein activity is a crucial component of its ability to improve leptin sensitivity. While broad, genome-wide expression studies have not been detailed, the specific regulation of these proteins provides significant insight into the peptide's mechanism of action.
Table 2: Summary of Intracellular and Protein Regulation Effects
| Process | Target Molecule/Pathway | Effect of H-Tyr-His-Ile-Glu-Pro-Val-OH | Source |
| Leptin Signaling | STAT3 Phosphorylation | Enhancement of leptin-induced phosphorylation | researchgate.net |
| Leptin Resistance | Epac-Rap1 Pathway | Inhibition by blocking the active form of Rap1 | researchgate.net |
| Protein Regulation | IL-1β and Socs-3 | Restoration of normal hypothalamic levels in obese mice | researchgate.net |
| Protein Activity | Rap1 | Reduction in the level of the GTP-bound (active) form | researchgate.net |
Bioactivity and Physiological Implications of H Tyr His Ile Glu Pro Val Oh: Academic Research Domains
Neurobiological Research: Anxiolytic-Like Effects
Research has identified H-Tyr-His-Ile-Glu-Pro-Val-OH as a peptide with notable anxiolytic-like properties. iscabiochemicals.comlifescienceproduction.co.uk Studies indicate that after oral administration, this peptide exhibits effects that suggest a reduction in anxiety-related behaviors. iscabiochemicals.com The mechanism underlying these effects is believed to be mediated through the activation of the δ-opioid receptor. iscabiochemicals.comlifescienceproduction.co.uk This interaction points to the peptide's potential to influence the central nervous system and modulate emotional behavior. researchgate.net The discovery of such anxiolytic-like peptides from natural food sources like bovine αS-casein has spurred interest in their potential neurobiological roles. nih.gov
Metabolic Research: Regulation of Appetite and Energy Homeostasis
The central nervous system, particularly the hypothalamus, plays a critical role in regulating energy balance by integrating signals from various hormones. nih.gov Peptides derived from food proteins can influence these pathways. sochob.cl H-Tyr-His-Ile-Glu-Pro-Val-OH has emerged as a significant modulator of appetite and energy homeostasis. researchgate.net
Scientific investigations have demonstrated that H-Tyr-His-Ile-Glu-Pro-Val-OH can influence food intake. In studies involving obese mice, the administration of this peptide was associated with a reduction in food consumption. iscabiochemicals.comresearchgate.net Specifically, in diet-induced obese mice treated with the peptide for five weeks, food intake was observed to decrease by 8.6% compared to the control group. researchgate.net This suggests that the peptide plays a role in the complex signaling network that governs appetite. sochob.clresearchgate.net
Consistent with its effects on food intake, H-Tyr-His-Ile-Glu-Pro-Val-OH has been shown to influence body weight. researchgate.net Research in mice with dietary obesity revealed that daily oral administration of the peptide led to a reduction in body weight gain. researchgate.netresearchgate.net Over a five-week period, mice treated with the peptide experienced a 4.8% decrease in weight gain compared to saline-controlled mice. researchgate.net This effect is closely linked to the peptide's ability to enhance the body's response to leptin, a key hormone in energy regulation. researchgate.net
A key mechanism behind the metabolic effects of H-Tyr-His-Ile-Glu-Pro-Val-OH is its ability to modulate neuronal leptin responsiveness. iscabiochemicals.comlifescienceproduction.co.uk Leptin is a hormone that helps regulate energy balance by inhibiting hunger; however, in many cases of obesity, the body becomes resistant to its effects. researchgate.netnih.gov
Research has shown that H-Tyr-His-Ile-Glu-Pro-Val-OH can increase neural leptin sensitivity. iscabiochemicals.comresearchgate.net In vitro studies have demonstrated that the peptide increases the leptin-induced phosphorylation of STAT3, a key step in the leptin signaling pathway. iscabiochemicals.comlifescienceproduction.co.ukoup.com Furthermore, it can counteract the decrease in leptin responsiveness caused by substances like palmitic acid. iscabiochemicals.com In obese mice, the peptide promotes leptin-induced reductions in both body weight and food intake, effectively improving leptin resistance. iscabiochemicals.comresearchgate.net This is achieved, in part, by inhibiting the Epac-Rap1 pathway, which is linked to the development of leptin resistance. researchgate.netresearchgate.net By restoring cellular leptin sensitivity, H-Tyr-His-Ile-Glu-Pro-Val-OH helps to re-establish normal energy homeostasis. researchgate.netresearchgate.net
Table 1: Effects of H-Tyr-His-Ile-Glu-Pro-Val-OH in Diet-Induced Obese (DIO) Mice
| Parameter | Observation | Source |
|---|---|---|
| Weight Gain | Decreased by 4.8% in DIO mice treated for 5 weeks compared to control. | researchgate.net |
| Food Intake | Reduced by 8.6% in DIO mice treated for 5 weeks compared to control. | researchgate.net |
| Serum Leptin Levels | Decreased by 69% in DIO mice treated for 5 weeks compared to control. | researchgate.net |
| Leptin Sensitivity | Significantly enhanced; leptin injection reduced weight gain by 2.1 times more in the peptide-treated group compared to the saline group. | researchgate.net |
Comparative Bioactivity Studies with Related Peptides
The bioactivity of H-Tyr-His-Ile-Glu-Pro-Val-OH can be understood in the broader context of other bioactive peptides derived from food sources. nih.govoup.com Many of these peptides, which are typically 2-20 amino acids in length, exhibit a range of physiological effects, including antihypertensive, antioxidant, and immunomodulatory activities. nih.gov
For instance, peptides derived from milk protein, such as casomorphins and the tetrapeptides α-lactorphin (Tyr-Gly-Leu-Phe) and β-lactorphin (Tyr-Leu-Leu-Phe), have demonstrated opioid and antihypertensive activities, respectively. oup.comnih.gov Similarly, dipeptides like Tyr-Leu have shown potent anxiolytic-like activity. researchgate.net The presence of specific amino acids, such as tyrosine at the N-terminus, is often crucial for the bioactivity of these peptides. nih.govmdpi.com
The mechanisms of action for these peptides can vary, from interacting with opioid receptors, as seen with H-Tyr-His-Ile-Glu-Pro-Val-OH and gluten exorphins, to inhibiting enzymes like angiotensin-converting enzyme (ACE), a common mechanism for antihypertensive peptides. oup.comnih.gov The study of these related peptides provides a valuable framework for understanding the structure-activity relationships that govern the diverse biological roles of these compounds. mdpi.com
Advanced Research Applications and Future Perspectives for H Tyr His Ile Glu Pro Val Oh
Rational Design and Engineering of Peptide Analogues
The unique biological activities of H-Tyr-His-Ile-Glu-Pro-Val-OH make it a prime candidate for rational design and engineering of analogues with enhanced properties. The goal of such molecular modifications would be to improve potency, selectivity, stability, and bioavailability.
Key Strategies for Analogue Design:
Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine can help identify the key residues responsible for its biological activity. This information is crucial for understanding the structure-activity relationship (SAR).
Amino Acid Substitution: Based on SAR data, specific amino acid substitutions can be made. For instance, replacing certain residues with non-natural amino acids or D-amino acids could enhance resistance to enzymatic degradation, thereby increasing the peptide's half-life in the body.
Cyclization: Introducing cyclic constraints into the peptide backbone can lock it into a more bioactive conformation, potentially increasing receptor affinity and stability.
Lipidation: The attachment of fatty acid moieties can improve the peptide's ability to cross cellular membranes and the blood-brain barrier, which is particularly relevant for its anxiolytic effects.
Table 1: Potential Analogues of H-Tyr-His-Ile-Glu-Pro-Val-OH and Their Rationale
| Analogue | Modification | Rationale |
| [Ala¹]-YHIEPV-OH | Substitution of Tyrosine with Alanine | Determine the importance of the N-terminal tyrosine for δ-opioid receptor binding, a common feature of opioid peptides. nih.gov |
| Y-c[His-Ile-Glu-Pro]-Val-OH | Cyclization of the core sequence | Enhance conformational rigidity to potentially increase receptor affinity and stability. |
| (D-Tyr)-HIEPV-OH | Substitution with a D-amino acid | Increase resistance to aminopeptidases and prolong in vivo activity. |
| Palm-YHIEPV-OH | N-terminal palmitoylation | Improve lipid solubility and potential for crossing the blood-brain barrier. |
Development of In Vitro and In Vivo Research Models
To further elucidate the mechanisms of action and explore the full therapeutic landscape of H-Tyr-His-Ile-Glu-Pro-Val-OH, the development and utilization of specific in vitro and in vivo research models are essential.
In Vitro Models:
Receptor Binding Assays: Competitive binding assays using cell lines expressing human δ-opioid receptors and leptin receptors can quantify the binding affinity of the peptide and its analogues.
Cell-Based Functional Assays: The human neuroblastoma cell line SH-SY5Y, which can be differentiated into mature neurons, serves as a valuable model to study the peptide's effects on neuronal signaling pathways. bohrium.comfrontiersin.org For example, measuring changes in intracellular cyclic AMP (cAMP) levels or the phosphorylation of signal transducer and activator of transcription 3 (STAT3) in response to the peptide can confirm its functional activity at the δ-opioid and leptin receptors, respectively. iscabiochemicals.commedchemexpress.com
In Vitro Digestion Models: Simulating gastrointestinal digestion can assess the stability of the peptide and its analogues, predicting their oral bioavailability. mdpi.com
In Vivo Models:
Animal Models of Anxiety: The elevated plus maze and light/dark box tests in mice are standard behavioral paradigms to evaluate the anxiolytic-like effects of H-Tyr-His-Ile-Glu-Pro-Val-OH and its derivatives following oral or intraperitoneal administration. mdpi.comnih.govresearchgate.netnih.gov
Models of Obesity and Leptin Resistance: Diet-induced obese (DIO) mice are a relevant model to investigate the leptin-sensitizing effects of the peptide. iscabiochemicals.com Key parameters to measure include food intake, body weight, and glucose tolerance.
Pharmacokinetic Studies: In vivo studies in rodents are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide and its rationally designed analogues.
Integration with Omics Technologies in Peptide Research
Omics technologies, including proteomics, peptidomics, and bioinformatics, are powerful tools for the discovery and characterization of bioactive peptides like H-Tyr-His-Ile-Glu-Pro-Val-OH. ingentaconnect.combenthamdirect.comnih.govresearchgate.netresearchgate.net
Applications of Omics Technologies:
Peptidomic Analysis: Advanced mass spectrometry-based techniques, such as nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS), can be used to comprehensively analyze the peptide fragments produced from the enzymatic digestion of Rubisco from various plant sources. nih.govresearchgate.net This can lead to the identification of other novel bioactive peptides.
Bioinformatics and In Silico Screening: Computational tools can predict the potential biological activities of newly identified peptides based on their amino acid sequence and structure. ingentaconnect.combenthamdirect.com Databases of known bioactive peptides can be searched for sequence homology to prioritize peptides for further experimental validation.
Proteomics: Studying changes in the proteome of target cells or tissues (e.g., neuronal cells or hypothalamus) after treatment with H-Tyr-His-Ile-Glu-Pro-Val-OH can reveal the downstream signaling pathways and molecular targets affected by the peptide.
Exploration of Unidentified Biological Activities
While the anxiolytic and leptin-sensitizing effects of H-Tyr-His-Ile-Glu-Pro-Val-OH are established, its origin from a complex protein and its interaction with fundamental biological receptors suggest the potential for other, as yet unidentified, biological activities. Food-derived peptides are known to possess a wide range of functions. springerprofessional.defrontiersin.org
Potential Areas for Exploration:
Antioxidant and Anti-inflammatory Properties: Peptides derived from Rubisco have been reported to have antioxidant properties. nih.govscielo.br The potential of H-Tyr-His-Ile-Glu-Pro-Val-OH to scavenge free radicals and modulate inflammatory pathways warrants investigation.
Immunomodulatory Effects: Opioid receptors are present on immune cells, and opioid peptides can modulate immune function. researchgate.net The effect of this peptide on cytokine production and immune cell proliferation could be a fruitful area of research.
Antihypertensive Activity: Many food-derived peptides exhibit angiotensin-converting enzyme (ACE) inhibitory activity, leading to antihypertensive effects. The sequence of H-Tyr-His-Ile-Glu-Pro-Val-OH should be screened for its potential to inhibit ACE.
Cognitive Enhancement: Given its action on the central nervous system, exploring the peptide's effects on learning and memory is a logical next step.
Methodological Innovations in Peptide Characterization and Functional Analysis
Advancements in analytical techniques are crucial for the detailed characterization and functional analysis of H-Tyr-His-Ile-Glu-Pro-Val-OH and its future analogues.
Key Characterization Techniques:
| Technique | Application for H-Tyr-His-Ile-Glu-Pro-Val-OH |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the peptide. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and amino acid sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the three-dimensional structure in solution. |
| Circular Dichroism (CD) Spectroscopy | Analysis of the peptide's secondary structure (e.g., random coil, beta-turn). |
Innovative functional analysis can be achieved through the development of high-throughput screening assays and the use of advanced imaging techniques to visualize the peptide's interaction with its receptors in real-time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
